molecular formula C18H19BF2O2 B14018554 2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14018554
M. Wt: 316.2 g/mol
InChI Key: OWWVATHJMPQPHR-UHFFFAOYSA-N
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Description

2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a biphenyl structure substituted with two fluorine atoms and a dioxaborolane moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps. One common method includes the reaction of 2,5-difluorobiphenyl with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding biphenyl derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield different biphenyl compounds.

    Substitution: The fluorine atoms on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Compared to other biphenyl derivatives, 2-(2,5-Difluoro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluorine atoms and the dioxaborolane group. Similar compounds include:

This compound’s unique structure and properties make it a valuable asset in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C18H19BF2O2

Molecular Weight

316.2 g/mol

IUPAC Name

2-(2,5-difluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H19BF2O2/c1-17(2)18(3,4)23-19(22-17)14-11-15(20)13(10-16(14)21)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

OWWVATHJMPQPHR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C3=CC=CC=C3)F

Origin of Product

United States

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